molecular formula C11H14N2O B587522 N-Methyl Serotonin-d3 CAS No. 1794811-18-9

N-Methyl Serotonin-d3

Cat. No.: B587522
CAS No.: 1794811-18-9
M. Wt: 193.264
InChI Key: ASUSBMNYRHGZIG-FIBGUPNXSA-N
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Description

N-Methyl Serotonin-d3 is a deuterated form of N-Methyl Serotonin, a tryptamine alkaloid. Chemically, it is a derivative of serotonin in which a methyl group is attached to the alkyl amine. This compound is often used in scientific research due to its unique properties and interactions with serotonin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Serotonin-d3 typically involves the methylation of serotonin. One common method is the reaction of serotonin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The deuterated form is achieved by using deuterated reagents and solvents during the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Methyl Serotonin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Methyl Serotonin-d3 has a wide range of applications in scientific research:

Mechanism of Action

N-Methyl Serotonin-d3 exerts its effects primarily through its interaction with serotonin receptors. It binds to several serotonin receptors, including the 5-HT1A and 5-HT7 receptors, with high affinity. This binding leads to the activation or inhibition of various signaling pathways, influencing neurotransmission and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl Serotonin-d3 is unique due to its deuterated nature, which makes it particularly useful in research involving isotopic labeling. This property allows for more precise tracking and analysis in various experimental settings .

Properties

CAS No.

1794811-18-9

Molecular Formula

C11H14N2O

Molecular Weight

193.264

IUPAC Name

3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-ol

InChI

InChI=1S/C11H14N2O/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11/h2-3,6-7,12-14H,4-5H2,1H3/i1D3

InChI Key

ASUSBMNYRHGZIG-FIBGUPNXSA-N

SMILES

CNCCC1=CNC2=C1C=C(C=C2)O

Synonyms

3-[2-[Methyl-d3)amino]ethyl]-1H-indol-5-ol;  3-[2-[(Methyl-d3)amino]ethyl]indol-5-ol;  5-Hydroxy-N-(methyl-d3)tryptamine;  5-Hydroxy-Nω-(methyl-d3)tryptamine;  N-(Methyl-d3)-5-hydroxytryptamine;  N-(Methyl-d3)serotonin; 

Origin of Product

United States

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